REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[Cl:8].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1N>>[CH3:10][O:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][C:5]=1[C:13]1[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=1[Cl:11].[CH3:10][O:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[C:3]=1[C:13]1[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=1[Cl:11]
|
Name
|
|
Quantity
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35 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)OC
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Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N)C=C(C(=C1)Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess dichloroanisole was removed by distillation
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Type
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FILTRATION
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Details
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the residue was then filtered through silica gel (heptane eluent)
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Type
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CUSTOM
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Details
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further purified [Chromatotron®, 4 mm silica gel, cyclohexane, 20 mL/min]
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=C1)Cl)Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C=C1)Cl)Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |